molecular formula C23H16N4OS B5996571 N'-(1H-indol-3-ylmethylene)-2-(2-thienyl)-4-quinolinecarbohydrazide

N'-(1H-indol-3-ylmethylene)-2-(2-thienyl)-4-quinolinecarbohydrazide

Cat. No.: B5996571
M. Wt: 396.5 g/mol
InChI Key: PJVQUNGEKQYDCO-AFUMVMLFSA-N
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Description

N’-(1H-indol-3-ylmethylene)-2-(2-thienyl)-4-quinolinecarbohydrazide is a complex organic compound that features a unique structure combining indole, thiophene, and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4OS/c28-23(27-25-14-15-13-24-19-8-3-1-6-16(15)19)18-12-21(22-10-5-11-29-22)26-20-9-4-2-7-17(18)20/h1-14,24H,(H,27,28)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVQUNGEKQYDCO-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-indol-3-ylmethylene)-2-(2-thienyl)-4-quinolinecarbohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 2-(2-thienyl)-4-quinolinecarbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for N’-(1H-indol-3-ylmethylene)-2-(2-thienyl)-4-quinolinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent product quality and yield on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N’-(1H-indol-3-ylmethylene)-2-(2-thienyl)-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-(1H-indol-3-ylmethylene)-2-(2-thienyl)-4-quinolinecarbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-(2-thienyl)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N’-(1H-indol-3-ylmethylene)-2-(2-thienyl)-4-quinolinecarbohydrazide: shares structural similarities with other indole, thiophene, and quinoline derivatives.

    N’-(1H-indol-3-ylmethylene)-2-(2-thienyl)-4-quinolinecarbohydrazide: is unique due to its specific combination of these moieties, which may confer distinct biological activities and chemical properties.

Uniqueness

The uniqueness of N’-(1H-indol-3-ylmethylene)-2-(2-thienyl)-4-quinolinecarbohydrazide lies in its ability to combine the pharmacophoric features of indole, thiophene, and quinoline in a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

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